molecular formula C22H27ClFN3O3S2 B2753359 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1216593-76-8

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2753359
CAS No.: 1216593-76-8
M. Wt: 500.04
InChI Key: GGBHLKISDPURIH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a benzenesulfonyl group, and a diethylaminoethyl side chain. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. Benzothiazole derivatives are well-documented in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties . The 4-fluoro substitution likely improves metabolic stability by reducing oxidative degradation, while the sulfonamide moiety may contribute to target-binding affinity, as seen in sulfonamide-based enzyme inhibitors . The diethylaminoethyl group is a common structural motif in drugs to enhance membrane permeability via protonation at physiological pH .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2.ClH/c1-3-25(4-2)14-15-26(22-24-21-18(23)11-8-12-19(21)30-22)20(27)13-16-31(28,29)17-9-6-5-7-10-17;/h5-12H,3-4,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBHLKISDPURIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide hydrochloride is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure combines various functional groups, suggesting a range of biological activities, particularly in the fields of neuropharmacology, antimicrobial research, and oncology. This article consolidates findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C24H32ClN3O3S2C_{24}H_{32}ClN_{3}O_{3}S_{2}, with a molecular weight of approximately 510.1 g/mol . The structure includes a benzothiazole moiety , a sulfonamide group , and a diethylamino ethyl chain , which are crucial for its biological properties.

PropertyValue
Molecular FormulaC24H32ClN3O3S2
Molecular Weight510.1 g/mol
Purity~95%
Storage ConditionsAs per label instructions

Anticonvulsant Properties

Research indicates that compounds similar to this one exhibit anticonvulsant activity. A study highlighted that benzothiazole derivatives can modulate neurotransmitter systems, influencing seizure thresholds in animal models. The mechanism may involve the inhibition of specific enzymes or modulation of receptor functions related to GABAergic signaling pathways.

Antimicrobial Activity

The sulfonamide component suggests potential antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications. In vitro studies have demonstrated that benzothiazole derivatives possess broad-spectrum activity against bacteria and fungi, with minimal inhibitory concentrations (MIC) often in the low µg/mL range.

Antitumor Activity

Preliminary investigations into the antitumor effects of related compounds suggest that this class of molecules may inhibit cancer cell proliferation. For instance, derivatives containing the benzothiazole structure have been evaluated for their cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. Structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antitumor efficacy.

Case Studies

  • Anticonvulsant Evaluation : A study evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds with similar structures showed significant protection against seizures at doses as low as 50 mg/kg .
  • Antimicrobial Testing : Another study focused on the antibacterial properties of sulfonamide derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL .
  • Antitumor Efficacy : In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA receptors) may enhance inhibitory neurotransmission.
  • Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, leading to antibacterial effects.
  • Cell Cycle Disruption : Potential interference with cancer cell cycle progression could explain observed antitumor activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound shares functional groups with several classes of bioactive molecules:

  • Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)-6-fluorobenzothiazole exhibit potent antitumor activity by intercalating DNA or inhibiting tyrosine kinases .
  • Sulfonamide-Containing Compounds : Benzenesulfonamide derivatives, such as Celecoxib, target cyclooxygenase-2 (COX-2), highlighting the sulfonamide group’s role in selective enzyme inhibition .
  • Diethylaminoethyl-Modified Drugs: Procaine, a local anesthetic, uses this group to enhance solubility and diffusion through lipid membranes .

Pharmacological and Physicochemical Properties

A comparative analysis is presented below:

Property Target Compound 4-Fluoro-benzothiazole Analog Celecoxib Procaine
Molecular Weight (g/mol) 507.06 (hydrochloride) 260.29 381.37 236.31
Solubility (mg/mL) High (HCl salt) Low (neutral form) Moderate High (HCl salt)
Key Functional Groups 4-F-Benzothiazole, sulfonamide, diethylaminoethyl 4-F-Benzothiazole, amine Sulfonamide, pyrazole Diethylaminoethyl, ester
Reported Activity Hypothesized kinase inhibition Anticancer (IC₅₀ = 0.5 μM) COX-2 inhibition (IC₅₀ = 40 nM) Local anesthesia

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound, 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide hydrochloride (C₂₂H₂₆ClFN₃O₃S₂), features three critical subunits:

  • 4-Fluoro-1,3-benzothiazol-2-yl group : Synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide.
  • 3-(Benzenesulfonyl)propanamide backbone : Introduced through sulfonylation of propanoic acid derivatives followed by amide coupling.
  • N-[2-(Diethylamino)ethyl] side chain : Installed via alkylation or nucleophilic substitution.

Retrosynthetically, the molecule fragments into:

  • 4-Fluoro-1,3-benzothiazol-2-amine
  • 3-(Benzenesulfonyl)propanoic acid chloride
  • N,N-Diethyl-2-chloroethanamine

Synthetic Strategies and Methodologies

Synthesis of 4-Fluoro-1,3-benzothiazol-2-amine

Route 1 (Cyclization of 2-Amino-4-fluorothiophenol):
2-Amino-4-fluorothiophenol reacts with cyanogen bromide in ethanol at 60°C for 6 hours, yielding 4-fluoro-1,3-benzothiazol-2-amine (78% yield). The reaction proceeds via nucleophilic attack of the thiol group on the cyanogen bromide, followed by intramolecular cyclization.

Route 2 (Buchwald-Hartwig Amination):
An alternative employs palladium-catalyzed coupling of 2-bromo-4-fluoroaniline with thiourea, though this method exhibits lower regioselectivity (62% yield).

Formation of 3-(Benzenesulfonyl)propanamide

Sulfonylation of Propanoic Acid

3-Chloropropanoic acid reacts with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 4 hours). The intermediate 3-(benzenesulfonyl)propanoic acid is obtained in 92% yield.

Activation to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (2 hours), yielding 3-(benzenesulfonyl)propanoyl chloride.

Amide Coupling and Final Assembly

Stepwise Coupling (Two-Pot Method):

  • Reaction with N-[2-(Diethylamino)ethyl]-4-fluoro-1,3-benzothiazol-2-amine:
    The acid chloride is added to a solution of the amine in DCM with N,N-diisopropylethylamine (DIPEA) at 0°C. After stirring for 6 hours, the crude amide is purified via recrystallization (ethanol/water), yielding 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide (74% yield).
  • Hydrochloride Salt Formation:
    The free base is dissolved in ethyl acetate and treated with hydrogen chloride gas, precipitating the hydrochloride salt (98% purity by HPLC).

Optimization and Scalability

Solvent and Base Selection

  • DMF vs. DCM: DMF accelerates alkylation but complicates purification; DCM is preferred for amide coupling.
  • Triethylamine vs. DIPEA: DIPEA minimizes side reactions during acid chloride coupling (e.g., dimerization).

Temperature Control

  • Sulfonylation at 0°C prevents over-sulfonation.
  • Alkylation at 80°C ensures complete conversion without decomposition.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.2 Hz, 2H, ArH), 7.68–7.61 (m, 3H, ArH), 7.45 (dd, J = 8.8 Hz, 2.4 Hz, 1H, benzothiazole-H), 4.32 (t, J = 6.8 Hz, 2H, NCH₂), 3.51 (q, J = 6.4 Hz, 2H, CH₂N), 3.02 (s, 6H, N(CH₂CH₃)₂), 2.75 (t, J = 6.8 Hz, 2H, SO₂CH₂).

  • IR (KBr): 1675 cm⁻¹ (C=O amide), 1345 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).

Purity and Yield Comparison

Step Yield (%) Purity (%)
Benzothiazole formation 78 95
Alkylation 85 97
Sulfonylation 92 99
Amide coupling 74 98
Salt formation 95 99

Industrial Considerations and Challenges

  • Cost of Raw Materials: Benzenesulfonyl chloride and 2-amino-4-fluorothiophenol require specialized suppliers.
  • Waste Management: Thionyl chloride and DMF necessitate neutralization and recycling protocols.
  • Scale-Up: Patent US9725409B2 highlights the inefficiency of batch processing for sulfonamides, recommending continuous flow systems for >100 kg batches.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., ethanol or dichloromethane under reflux), temperature control (60–80°C), and catalysts (e.g., triethylamine). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Purification steps include recrystallization from ethanol or column chromatography using silica gel. Yield improvements (>70%) are achievable by optimizing stoichiometric ratios of precursors like benzenesulfonyl chloride and 4-fluoro-1,3-benzothiazol-2-amine derivatives .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • FT-IR to identify functional groups (e.g., sulfonyl stretching at ~1350 cm⁻¹) .

Q. How can preliminary biological targets of this compound be identified?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., carbonic anhydrase isoforms) using spectrophotometric methods (ΔA₃₆₀ nm). Pair with molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains. Validate via dose-response curves (IC₅₀ values) and competitive binding assays .

Advanced Research Questions

Q. How should researchers address contradictory data on enzyme inhibition efficacy across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, cofactors) or substituent effects. Perform orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence quenching) to confirm binding. Compare results under standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) and validate with knockout cell lines .

Q. What methodologies are suitable for assessing environmental fate and transformation products?

  • Methodological Answer :

  • Solid-phase extraction (SPE) with HLB cartridges to isolate the compound from water/soil matrices.
  • LC-MS/MS (QTOF) for identifying transformation products (e.g., hydrolyzed or oxidized derivatives).
  • Environmental chambers to simulate degradation under UV light or microbial activity, measuring half-lives (t₁/₂) .

Q. How can in vivo vs. in vitro discrepancies in pharmacokinetic parameters be resolved?

  • Methodological Answer : Use radiolabeled analogs (³H/¹⁴C) to track absorption/distribution in rodent models. Compare with microdosing studies (LC-MS/MS plasma analysis) in humans. Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for protein binding differences and metabolic enzyme variability .

Q. What strategies identify degradation products under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and analyze via LC-HRMS.
  • Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling.
  • Use multivariate analysis (PCA) to correlate degradation pathways with structural motifs .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (Gaussian 09) to map electronic properties (HOMO-LUMO gaps).
  • Develop QSAR models (Random Forest, MOE) using descriptors like logP and topological polar surface area.
  • Validate predictions via synthesis of analogs with modified substituents (e.g., chloro vs. fluoro groups) .

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